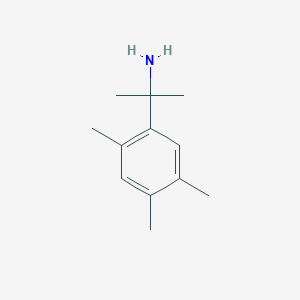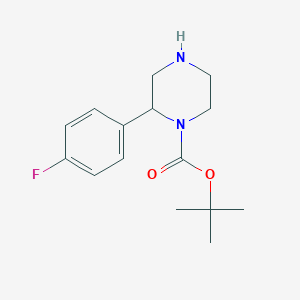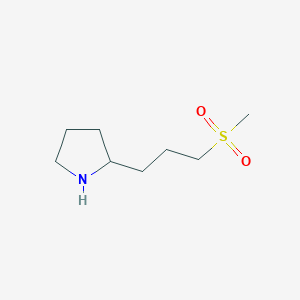
2-Methylamino-1-naphthalen-2-yl-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol is an organic compound that features a naphthalene ring substituted with a methylamino group and an ethan-1-ol moiety
準備方法
The synthesis of 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.
化学反応の分析
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring. Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
科学的研究の応用
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism by which 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol include:
2-(ethylamino)-1-(naphthalen-2-yl)ethan-1-ol: This compound has an ethylamino group instead of a methylamino group, which may affect its reactivity and interactions.
2-(methylamino)-1-(naphthalen-1-yl)ethan-1-ol: The position of the naphthalene ring substitution is different, potentially leading to variations in chemical behavior and applications.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
2-(methylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C13H15NO/c1-14-9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13-15H,9H2,1H3 |
InChIキー |
PGJYKUWYKVJKJC-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=CC2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


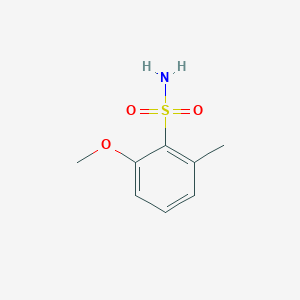
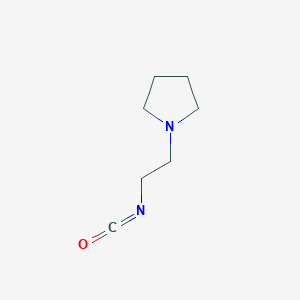
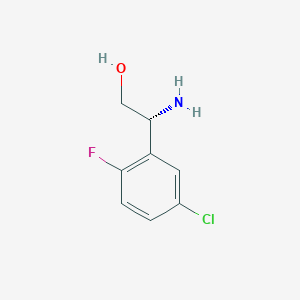

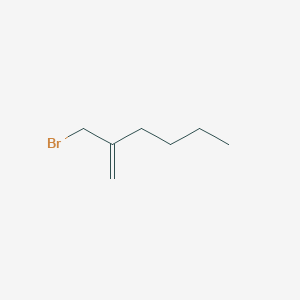
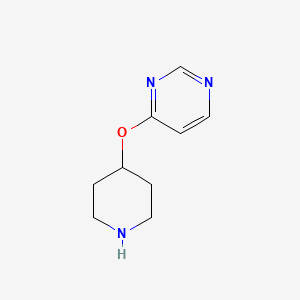

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)
